molecular formula C9H8N2O B1375855 Spiro[cyclopropane-1,3'-pyrrolo[2,3-B]pyridin]-2'(1'H)-one CAS No. 1416438-78-2

Spiro[cyclopropane-1,3'-pyrrolo[2,3-B]pyridin]-2'(1'H)-one

Cat. No.: B1375855
CAS No.: 1416438-78-2
M. Wt: 160.17 g/mol
InChI Key: YYWLYOQKWHTGNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Spiro[cyclopropane-1,3'-pyrrolo[2,3-B]pyridin]-2'(1'H)-one is a high-purity chemical building block with the molecular formula C9H8N2O and a molecular weight of 160.17 g/mol . It is supplied with a minimum purity of 97% and is identified by CAS Number 1416438-78-2 . This compound belongs to the class of spiro compounds, which are characterized by two ring structures connected through a single common atom, a feature that often imparts structural rigidity and unique three-dimensional properties valuable in drug discovery . While specific biological data for this exact molecule is not widely published, structurally related spiro[cyclopropane-1,3'[3H]indol]-2'(1'H)-ones have been identified in scientific literature as potent and orally bioavailable inhibitors of Polo-like kinase 4 (PLK4), a key regulator of centriole duplication, highlighting the potential of the spirocyclopropane scaffold in the development of novel anticancer agents . As such, this compound serves as a versatile protein degrader building block and a key synthetic intermediate for researchers in medicinal chemistry, particularly for those exploring kinase inhibitors and targeted protein degradation therapies . It is strictly for professional manufacturing, research laboratories, and industrial use. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications, or for use in humans.

Properties

IUPAC Name

spiro[1H-pyrrolo[2,3-b]pyridine-3,1'-cyclopropane]-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c12-8-9(3-4-9)6-2-1-5-10-7(6)11-8/h1-2,5H,3-4H2,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYWLYOQKWHTGNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12C3=C(NC2=O)N=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclopropanation Approaches

The cyclopropane ring is commonly introduced via cyclopropanation reactions of suitable alkenes or enolizable precursors attached to the pyrrolo[2,3-b]pyridine scaffold. Common reagents include:

  • Diazo compounds reacting with alkenes in the presence of transition metal catalysts (e.g., Rh, Cu).
  • Simmons-Smith reaction using diiodomethane and zinc-copper couple for cyclopropanation of alkenes.

These methods ensure the formation of the cyclopropane ring with control over stereochemistry at the spiro junction.

Spirocyclization via Intramolecular Cyclization

Intramolecular cyclization strategies are employed to form the spiro center. This involves:

  • Activation of a carbonyl or imine group adjacent to the pyrrolo[2,3-b]pyridine ring.
  • Nucleophilic attack by a cyclopropane precursor or intermediate.
  • Ring closure to form the spirocyclic lactam.

Specific Synthetic Routes Reported

A representative synthesis reported in recent literature involves:

  • Starting from a substituted pyrrolo[2,3-b]pyridine derivative.
  • Coupling with a cyclopropane-containing reagent under conditions that promote spirocyclization.
  • Use of coupling agents such as HATU and bases like DIPEA in solvents such as N,N-dimethylformamide (DMF) to facilitate amide bond formation and spiro ring closure.

Example Synthesis Procedure

Step Reagents/Conditions Description Yield/Notes
1 Pyrrolo[2,3-b]pyridine derivative + cyclopropane carboxylic acid Coupling using HATU, DIPEA in DMF Yields 70-90% of intermediate spiro amide
2 Cyclopropanation (if needed) Using diazo compounds or Simmons-Smith reagents Stereoselective ring formation
3 Purification Chromatography or recrystallization White solid, mp ~260-264 °C

Preparation of Derivatives

Substituted derivatives, such as 5'-bromo analogs, are prepared by introducing halogen substituents on the pyrrolo[2,3-b]pyridine ring prior to spirocyclization. These derivatives follow similar synthetic routes but may require additional halogenation steps or use of halogenated starting materials.

Summary Table of Preparation Methods

Method Key Reagents Reaction Type Advantages Limitations
Cyclopropanation via Diazo Compounds Diazo compounds, Rh or Cu catalysts Carbene transfer to alkene High stereoselectivity, mild conditions Requires handling of diazo reagents
Simmons-Smith Reaction Diiodomethane, Zn-Cu couple Cyclopropanation of alkenes Simple reagents, good yields Limited functional group tolerance
HATU-Mediated Coupling for Spirocyclization HATU, DIPEA, DMF Amide bond formation, ring closure High yields, versatile Requires careful control of conditions
Halogenation for Derivatives Halogen sources (e.g., NBS) Electrophilic aromatic substitution Enables functionalization May cause side reactions

Research Findings and Analytical Data

  • Yields : Reported yields for spirocyclization steps range from 70% to 90% depending on substituents and reaction conditions.
  • Physical Properties : The compound is typically isolated as a white solid with melting points around 260-264 °C.
  • Spectroscopic Data : Characteristic 1H-NMR signals include singlets for lactam NH around δ 11 ppm and multiplets for aromatic protons. 13C-NMR shows carbonyl carbons near δ 200 ppm, confirming lactam formation.
  • Purity and Confirmation : Purity is confirmed by chromatographic techniques and spectroscopic methods including FT-IR (carbonyl stretch ~1717 cm^-1) and mass spectrometry.

Chemical Reactions Analysis

Spiro[cyclopropane-1,3’-pyrrolo[2,3-B]pyridin]-2’(1’H)-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include strong acids, bases, and transition metal catalysts. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.

Scientific Research Applications

Spiro[cyclopropane-1,3’-pyrrolo[2,3-B]pyridin]-2’(1’H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of Spiro[cyclopropane-1,3’-pyrrolo[2,3-B]pyridin]-2’(1’H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream biological effects. The exact pathways involved depend on the specific biological context and the nature of the target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Spiro[cyclobutane-1,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one

  • Synthesis : Lower yields (24%) compared to cyclopropane analogs (76%) suggest challenges in cyclobutane formation, possibly due to reduced reactivity of 1,3-dihaloalkanes (e.g., 1,3-diiodopropane) .
  • Applications: Used in kinase inhibitor development (e.g., HPK1 inhibitors), with derivatives like 6-amino-3-(4'-chloro-1',2'-dihydrospiro[cyclobutane-1,3'-pyrrolo[2,3-b]pyridin]-5'-yl)-2-fluoro-N,N-dimethylbenzamide showing therapeutic promise .

Spiro[cyclopentane-1,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one

  • Structural Differences : The larger cyclopentane ring increases molecular weight (e.g., C11H12BrClN2O: MW 299.0 vs. cyclopropane’s 160.17) and may enhance lipophilicity .
  • Synthesis : Requires harsher conditions (e.g., DIBAL reduction at 0°C) and results in lower yields (5% in some steps), highlighting synthetic complexity .
  • Biological Activity : Demonstrated in HPK1 inhibitors, but reduced ring strain may lower binding affinity compared to cyclopropane analogs .

Spiro[piperidine-4,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one

  • Structural Differences : Incorporates a piperidine ring instead of cyclopropane, introducing a basic nitrogen atom that may improve solubility but alter pharmacokinetics .
  • Applications : Used in diverse therapeutic targets, though its similarity score (0.66 vs. cyclopropane derivatives) suggests distinct pharmacodynamic profiles .

Halogenated Derivatives (Bromo/Chloro Substituents)

  • 5'-Bromo-4'-methyl Derivatives : Exhibit distinct NMR shifts (e.g., δ 8.29 ppm for aromatic protons) due to electron-withdrawing effects, enhancing electrophilic reactivity for cross-coupling reactions .
  • 5'-Chloro Derivatives : Higher polarity (e.g., LCMS m/z 253.0/255.0) compared to bromo analogs may influence bioavailability .

Key Findings and Implications

  • Synthetic Accessibility : Cyclopropane derivatives exhibit higher yields (e.g., 98% deprotection in ) due to efficient spirocyclization, whereas larger rings require multi-step protocols with lower efficiency .
  • Bioactivity : The strained cyclopropane core may enhance target engagement via conformational restriction, as seen in HPK1 inhibitors .
  • Stability : Cyclopropane’s inherent strain increases reactivity, necessitating protective groups (e.g., SEM in ) during synthesis, while cyclopentane analogs show better thermal stability .

Biological Activity

Spiro[cyclopropane-1,3'-pyrrolo[2,3-B]pyridin]-2'(1'H)-one is a spirocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article presents a detailed examination of its biological activity, synthesis methods, and research findings.

Chemical Structure and Properties

The compound is characterized by the fusion of a cyclopropane ring with a pyrrolo[2,3-B]pyridine moiety. Its molecular formula is C9H8N2OC_9H_8N_2O with a molecular weight of approximately 160.17 g/mol. The structure contributes to its reactivity and interaction with biological targets.

PropertyValue
Molecular FormulaC9H8N2O
Molecular Weight160.17 g/mol
CAS Number1416438-78-2

Synthesis Methods

The synthesis of this compound typically involves:

  • Cyclopropanation : Formation of the cyclopropane ring using methods such as the Simmons-Smith reaction.
  • Pyrrolo[2,3-B]pyridine Formation : Synthesized via cyclization reactions involving 2-aminopyridine derivatives.
  • Spirocyclization : The final step where the cyclopropane ring is fused to the pyrrolo moiety under specific conditions, often using strong bases or catalysts.

The biological activity of this compound is attributed to its interaction with specific molecular targets such as enzymes and receptors. This interaction can modulate their activity, leading to various biological effects.

Anticancer Activity

Recent studies have indicated that derivatives of this compound exhibit significant anticancer properties. For instance, compounds similar to this compound have shown promising results in inhibiting cancer cell proliferation in vitro and in vivo.

  • Case Study : A derivative demonstrated an IC50 value of less than 4.1 nM against FGFR1, showcasing its potential as a targeted therapy for specific cancer types .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit various kinases and enzymes involved in cancer progression:

  • GSK-3β Inhibition : Some derivatives fully inhibited GSK-3β activity by more than 90%, indicating their potential role in therapeutic strategies for diseases like cancer and neurodegenerative disorders .

Structure-Activity Relationship (SAR)

Research has highlighted the importance of substituent groups on the pyridine ring that influence biological activity. Modifications at specific positions can enhance potency and selectivity towards targeted enzymes.

CompoundTarget EnzymeIC50 Value (nM)Observations
Compound AFGFR1< 4.1Potent inhibition
Compound BGSK-3β>90% inhibitionSignificant therapeutic potential
Compound COther KinasesVariousDependent on substituent modifications

Q & A

Q. What in vitro models validate the compound’s kinase inhibitory activity?

  • Methodological Answer :
  • Cell-Free Assays : Recombinant HPK1 enzyme assays (IC₅₀ = 0.65 μM) .
  • Cellular Models : Jurkat T-cells show reduced IL-2 secretion (EC₅₀ = 1.2 μM) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Spiro[cyclopropane-1,3'-pyrrolo[2,3-B]pyridin]-2'(1'H)-one
Reactant of Route 2
Spiro[cyclopropane-1,3'-pyrrolo[2,3-B]pyridin]-2'(1'H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.